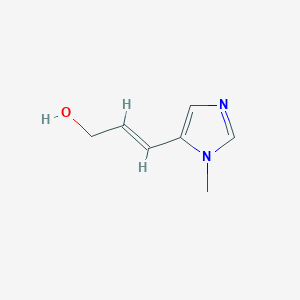![molecular formula C9H10F3NO2 B1502666 2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one CAS No. 445389-16-2](/img/structure/B1502666.png)
2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one
Übersicht
Beschreibung
2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one, also known as TFA-5, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a cyclic amide that contains a trifluoroacetyl group, which makes it highly lipophilic and therefore, easily penetrable through cell membranes. This property has made TFA-5 a promising candidate for drug development, as it can potentially target intracellular proteins and enzymes.
Wirkmechanismus
The mechanism of action of 2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one involves its ability to bind to specific proteins and enzymes within cells. Through its trifluoroacetyl group, 2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one can penetrate cell membranes and access intracellular targets. Once inside the cell, 2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one can inhibit the activity of enzymes, such as histone deacetylases, by binding to their active sites. This inhibition can lead to changes in gene expression and cellular processes. Additionally, 2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one can bind to specific receptors, such as the estrogen receptor, and modulate their activity.
Biochemical and Physiological Effects
2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of histone deacetylases, resulting in increased acetylation of histones and changes in gene expression. 2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one has also been shown to induce apoptosis in cancer cells and reduce inflammation in animal models. Physiologically, 2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one has been found to have analgesic effects in animal models of pain, indicating its potential use as a painkiller.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one for lab experiments is its lipophilicity, which allows it to easily penetrate cell membranes and access intracellular targets. Moreover, 2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one is stable under physiological conditions, making it a suitable candidate for in vivo studies. However, one of the limitations of 2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one is its low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, 2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one has been found to be cytotoxic at high concentrations, indicating the need for careful dose optimization in experimental studies.
Zukünftige Richtungen
There are several future directions for the research on 2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one. One potential avenue is the development of 2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one derivatives with improved pharmacological properties, such as increased solubility and decreased cytotoxicity. Moreover, the potential use of 2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one in the treatment of breast cancer and other estrogen-related disorders warrants further investigation. Additionally, the role of 2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one in epigenetic regulation and its potential use in the treatment of neurological disorders, such as Alzheimer's disease, is an area of active research.
Wissenschaftliche Forschungsanwendungen
2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes, such as histone deacetylases, which are involved in epigenetic regulation of gene expression. 2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one has also been found to bind to the estrogen receptor alpha and beta, indicating its potential use in the treatment of breast cancer. Moreover, 2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory disorders.
Eigenschaften
IUPAC Name |
2-(2,2,2-trifluoroacetyl)-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2/c10-9(11,12)8(15)13-3-5-1-7(14)2-6(5)4-13/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBFCMOGUHRWRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CC1=O)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677560 | |
| Record name | 2-(Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one | |
CAS RN |
445389-16-2 | |
| Record name | 2-(Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5R)-3-(3-Fluorophenyl)-5-[[(methylsulfonyl)oxy]methyl]-2-oxazolidinone](/img/structure/B1502584.png)
![2-[(12-Azaniumyldodecanoyl)amino]ethyl (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate](/img/structure/B1502586.png)

![3-Chloro-2-hydroxy-7,8,9,10-tetrahydro-6H-7,9a-methanobenzo[a]azulen-6-one](/img/structure/B1502596.png)



![N-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1502607.png)




